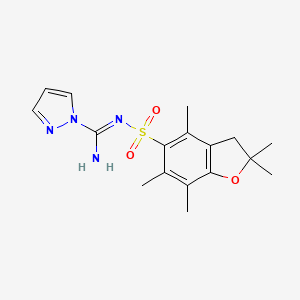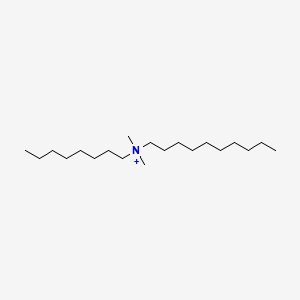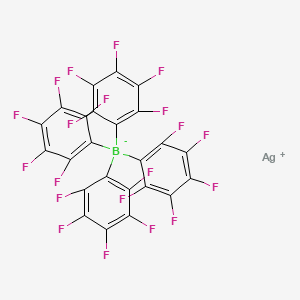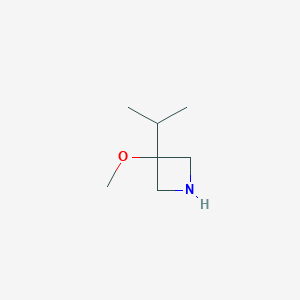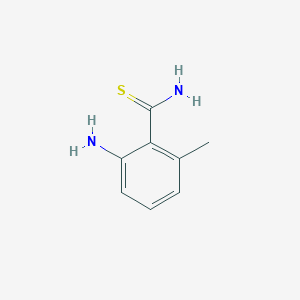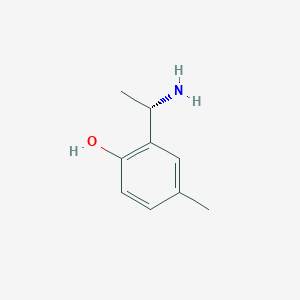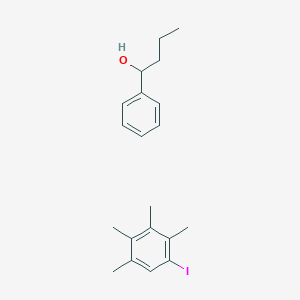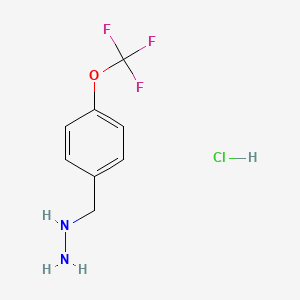![molecular formula C8H5FN4 B12818030 N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 5-fluoro-1H-benzo[d]imidazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel, and under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the benzimidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparación Con Compuestos Similares
Similar Compounds
2-((1-Benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: Known for its anti-tubercular activity.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in various synthetic applications.
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: Exhibits antibacterial and antifungal properties.
Uniqueness
N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5FN4 |
|---|---|
Peso molecular |
176.15 g/mol |
Nombre IUPAC |
(6-fluoro-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C8H5FN4/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H2,11,12,13) |
Clave InChI |
HMRITOJKYUMKJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)NC(=N2)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)
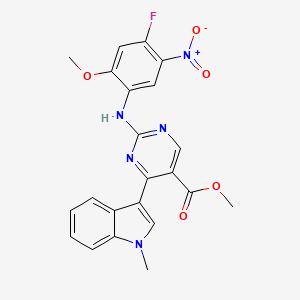
![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
![4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B12817955.png)
